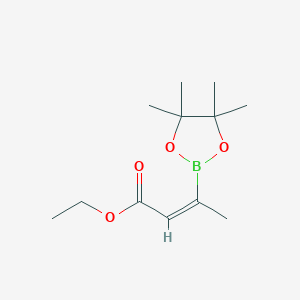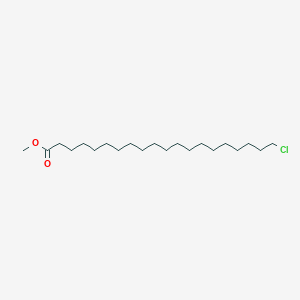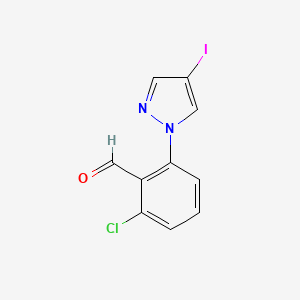
(R)-N-((1-(38-Amino-34-(2-((4-(hydroxymethyl)phenyl)amino)-2-oxoethyl)-28,32-dioxo-3,6,9,12,15,18,21,24,30-nonaoxa-27,33-diazaoctatriacontyl)-1H-1,2,3-triazol-4-yl)methyl)-4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “®-N-((1-(38-Amino-34-(2-((4-(hydroxymethyl)phenyl)amino)-2-oxoethyl)-28,32-dioxo-3,6,9,12,15,18,21,24,30-nonaoxa-27,33-diazaoctatriacontyl)-1H-1,2,3-triazol-4-yl)methyl)-4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamide” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxymethyl, and triazole groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the attachment of the amino and hydroxymethyl groups, and the incorporation of the cyclohexanecarboxamide moiety. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of such a complex compound would involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) can facilitate reduction.
Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) can be used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
科学的研究の応用
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological pathways involving triazole and amino groups.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of advanced materials and catalysts.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, the triazole ring could interact with enzymes or receptors, modulating their activity. The amino and hydroxymethyl groups could participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- **®-N-((1-(38-Amino-34-(2-((4-(hydroxymethyl)phenyl)amino)-2-oxoethyl)-28,32-dioxo-3,6,9,12,15,18,21,24,30-nonaoxa-27,33-diazaoctatriacontyl)-1H-1,2,3-triazol-4-yl)methyl)-4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamide" shares similarities with other triazole-containing compounds, amino acids, and cyclohexanecarboxamides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
特性
分子式 |
C51H81N9O16 |
|---|---|
分子量 |
1076.2 g/mol |
IUPAC名 |
N-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(3R)-7-amino-1-[4-(hydroxymethyl)anilino]-1-oxoheptan-3-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C51H81N9O16/c52-14-2-1-3-44(33-46(62)55-43-10-6-41(37-61)7-11-43)56-48(64)39-76-38-47(63)53-15-17-68-19-21-70-23-25-72-27-29-74-31-32-75-30-28-73-26-24-71-22-20-69-18-16-59-36-45(57-58-59)34-54-51(67)42-8-4-40(5-9-42)35-60-49(65)12-13-50(60)66/h6-7,10-13,36,40,42,44,61H,1-5,8-9,14-35,37-39,52H2,(H,53,63)(H,54,67)(H,55,62)(H,56,64)/t40?,42?,44-/m1/s1 |
InChIキー |
ZBMINMSNSNBONE-MDLOOTNSSA-N |
異性体SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)COCC(=O)N[C@H](CCCCN)CC(=O)NC4=CC=C(C=C4)CO |
正規SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)COCC(=O)NC(CCCCN)CC(=O)NC4=CC=C(C=C4)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile](/img/structure/B13338815.png)
![(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid](/img/structure/B13338819.png)

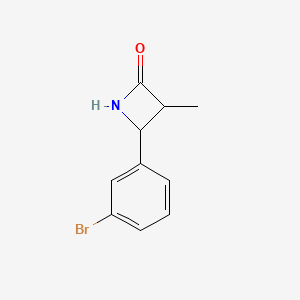
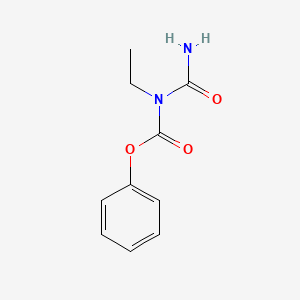
![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B13338854.png)
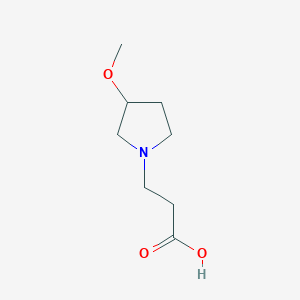
![6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13338864.png)
![3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B13338865.png)
